molecular formula C7H8N2O2 B2508374 1-(2-Methoxypyrimidin-5-yl)ethanone CAS No. 1056174-56-1

1-(2-Methoxypyrimidin-5-yl)ethanone

Cat. No.: B2508374
CAS No.: 1056174-56-1
M. Wt: 152.153
InChI Key: DWZJXRXUTGETEU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Core in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. organic-chemistry.org Its significance stems from its presence as a core structure in a multitude of biologically vital molecules. organic-chemistry.org Perhaps the most prominent examples are the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. The pyrimidine scaffold is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). nih.gov

The inherent biological relevance of the pyrimidine core has made it a privileged scaffold in medicinal chemistry. rsc.org Researchers have extensively explored the synthesis of pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. rsc.orgresearchgate.net These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. researchgate.net

Overview of Carbonyl Functionalities in Heterocyclic Systems

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, is one of the most important functional groups in organic chemistry. evitachem.com When incorporated into a heterocyclic system like pyrimidine, the ketone group imparts unique reactivity and electronic properties to the molecule. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, a common reaction pathway for ketones. evitachem.com

Research Context of 1-(2-Methoxypyrimidin-5-yl)ethanone within Pyrimidine Chemistry

Within the broad landscape of pyrimidine chemistry, this compound represents a specific example of a functionalized pyrimidine. The presence of both a methoxy (B1213986) group at the 2-position and an ethanone (B97240) (acetyl) group at the 5-position suggests its potential as a versatile intermediate in organic synthesis. The methoxy group can influence the reactivity of the pyrimidine ring, for instance, by being a potential leaving group in nucleophilic aromatic substitution reactions. rsc.org The ethanone group provides a reactive site for a variety of chemical transformations, such as condensation reactions or modifications at the alpha-carbon.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are common in compounds of medicinal interest. For instance, pyrimidinyl ketones are known to be precursors for more complex heterocyclic systems. researchgate.net The study of such compounds contributes to the broader understanding of structure-activity relationships within the vast family of pyrimidine derivatives.

Chemical Data of this compound

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 1056174-56-1
SMILES Code CC(C1=CN=C(OC)N=C1)=O

Data sourced from BLD Pharm bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZJXRXUTGETEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 1 2 Methoxypyrimidin 5 Yl Ethanone and Its Analogs

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. nih.govsemanticscholar.org This inherent electronic nature makes it susceptible to nucleophilic attack while rendering electrophilic substitution more challenging compared to carbocyclic aromatic rings like benzene. nih.govorganic-chemistry.org The reactivity is further modulated by the substituents present on the ring.

Nucleophilic Substitution at Pyrimidine Halogenated Positions (e.g., C-2)

Halogenated pyrimidines are valuable substrates for nucleophilic aromatic substitution (SNAr) reactions, as the electron-withdrawing nature of the ring system facilitates the displacement of a halide ion by a nucleophile. nih.govmdpi.com The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6, which are electronically analogous to the ortho and para positions of pyridine (B92270). nih.govyoutube.com

The mechanism of nucleophilic substitution on a halopyrimidine involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The stability of this intermediate is crucial for the reaction to proceed. youtube.com For substitution at the C-2 or C-4 positions, the negative charge of the intermediate can be delocalized onto one of the ring nitrogen atoms, which is a highly stabilizing feature. organic-chemistry.orgyoutube.com This is not possible for an attack at the C-5 position. youtube.com

In di-halogenated pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution generally occurs selectively at the C-4 position over the C-2 position. mdpi.com This preference is attributed to the greater stability of the intermediate formed during C-4 attack, which can be stabilized by multiple resonance structures. mdpi.com

Electrophilic Attack on Pyrimidine C-5 Position

While the pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient character, such reactions can occur, primarily at the C-5 position. nih.govsemanticscholar.org This position is the least electron-deficient carbon atom in the ring. nih.govsemanticscholar.org The reaction is significantly facilitated by the presence of electron-donating (activating) groups on the ring, such as hydroxyl (-OH), amino (-NH₂), or, in the case of the title compound, methoxy (B1213986) (-OCH₃) groups. semanticscholar.org These groups restore electron density to the ring, making it more susceptible to attack by electrophiles.

Even with activating groups, electrophilic substitution on pyrimidines is generally more difficult than on their pyridine counterparts. organic-chemistry.orgwikipedia.org However, various electrophilic substitutions, including nitration, halogenation, and formylation, have been successfully carried out on substituted pyrimidines. nih.gov For the reaction to proceed, the formation of a cationic intermediate (a Wheland-type complex) must be stabilized, a process aided by the activating substituent.

Reactivity of the Ethanone (B97240) Moiety in 1-(2-Methoxypyrimidin-5-yl)ethanone

The ethanone (acetyl) group at the C-5 position provides a second major site of reactivity, distinct from the pyrimidine ring itself. Its chemistry is centered around the carbonyl group and the adjacent methyl group's acidic protons.

Carbonyl Group Transformations (e.g., Condensation, Reduction, Oxidation)

The carbonyl group of the ethanone moiety is a classic electrophilic center and can undergo a wide range of nucleophilic addition and substitution reactions. Analogs of this compound have been shown to participate in several key transformations.

Reduction : The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation : Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the ethanone group can be oxidized to a carboxylic acid. evitachem.com

Condensation Reactions : The compound can react with other carbonyl compounds, such as aldehydes, in condensation reactions to form larger, more complex structures. evitachem.com For instance, condensation with an aromatic aldehyde can lead to the formation of chalcone-like structures, which are precursors to other heterocyclic systems. jchemrev.com

Nucleophilic Attack : The carbonyl carbon is susceptible to attack by various nucleophiles. Reaction with amines can lead to the formation of imines (Schiff bases), while reaction with alcohols can form ketals. evitachem.com Organometallic reagents like Grignard reagents can also add to the carbonyl, as discussed in section 3.3.

A summary of these transformations is presented in the table below.

Reaction TypeReagent Example(s)Product Type
ReductionNaBH₄, LiAlH₄Secondary Alcohol
OxidationKMnO₄Carboxylic Acid
CondensationAldehydes/KetonesChalcones, α,β-Unsaturated Ketones
Nucleophilic AdditionAmines (R-NH₂)Imines

Alpha-Proton Reactivity and Enolization Pathways

The methyl protons adjacent to the carbonyl group (alpha-protons) in the ethanone moiety are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com The formation of this enolate intermediate is the gateway to a host of important synthetic transformations. libretexts.org

The enolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the alpha-carbon and the oxygen atom. youtube.com While reactions can occur at the oxygen, reactions at the alpha-carbon are more common for many electrophiles. masterorganicchemistry.com

Key reactions involving the alpha-protons include:

Alpha-Halogenation : In the presence of an acid catalyst and a halogen (Cl₂, Br₂, I₂), ketones can undergo halogenation at the alpha-position. libretexts.orglibretexts.org The reaction proceeds through the rate-determining formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic halogen. libretexts.orglibretexts.org This reaction is a crucial first step for synthesizing α,β-unsaturated ketones. libretexts.org

Alkylation and Acylation : Once formed, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can act as a potent carbon nucleophile. libretexts.orgyoutube.com It can react with alkyl halides (alkylation) or acid chlorides (acylation) to form a new carbon-carbon bond at the alpha-position. youtube.com

The formation of the planar enolate intermediate means that if the alpha-carbon is a stereocenter, treatment with a base can lead to racemization. youtube.com

Organometallic Reaction Pathways

Organometallic reagents play a pivotal role in the functionalization of pyrimidine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.

One of the most powerful organometallic methods applied to pyrimidine chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comwikipedia.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org For pyrimidine systems, a halogenated pyrimidine (e.g., a 2-chloro- or 5-bromopyrimidine (B23866) analog) can be coupled with various aryl or heteroaryl boronic acids. nih.govsemanticscholar.orgmdpi.com The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. wikipedia.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. organic-chemistry.orgwikipedia.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. mdpi.com

This methodology is exceptionally useful for synthesizing biaryl compounds and other complex structures from halogenated pyrimidine precursors. nih.gov

Another significant organometallic pathway involves the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the electrophilic carbonyl carbon of the ethanone moiety. nih.govresearchgate.net This reaction results in the formation of a tertiary alcohol after an aqueous workup. researchgate.net These reactions provide a direct method for introducing new alkyl or aryl substituents at the carbon atom adjacent to the pyrimidine ring.

Reaction TypeReagentsSubstrate MoietyProduct
Suzuki-Miyaura CouplingHalogenated Pyrimidine, Boronic Acid, Pd Catalyst, BasePyrimidine RingAryl- or Heteroaryl-substituted Pyrimidine
Grignard AdditionGrignard Reagent (R-MgX)Ethanone CarbonylTertiary Alcohol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-5 Arylation, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic scaffolds like pyrimidine. For substrates such as this compound, the primary sites for these reactions are halogenated derivatives, typically at the C-5 position.

C-5 Arylation: The arylation of the pyrimidine ring, particularly at the C-5 position, is often achieved via reactions like the Buchwald-Hartwig amination or Suzuki coupling. The Buchwald-Hartwig reaction, for instance, can be used to couple an aryl bromide with an aminopyrimidine. nih.gov In the context of a 5-halopyrimidine analog of this compound, this would involve coupling with an amine. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a dichlorobis(triphenylphosphine)Pd(II) catalyst with a xantphos (B1684198) ligand and sodium tert-butoxide as the base in refluxing toluene. nih.gov The choice of ligand is critical; bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the reaction with electron-deficient pyrimidine rings. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. libretexts.orgwikipedia.org For a 5-halo-2-methoxypyrimidine substrate, the Sonogashira coupling provides a direct route to 5-alkynylpyrimidines. The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecules. wikipedia.org While the copper co-catalyst enhances reactivity, its presence can lead to the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org Consequently, copper-free Sonogashira protocols have been developed to circumvent this issue. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Pyrimidine Analogs

Reaction Type Catalyst/Pre-catalyst Ligand Co-catalyst Base Solvent Temperature
Buchwald-Hartwig Amination PdCl₂(PPh₃)₂ Xantphos - NaOtBu Toluene Reflux
Sonogashira Coupling (Classic) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ PPh₃ CuI Amine (e.g., Et₃N) Amine or DMF Room Temp.
Sonogashira Coupling (Cu-free) Pd₂(dba)₃ Bulky, e⁻-rich phosphine - Cs₂CO₃ DMF/Water Room Temp. - 100°C

Gold(I) Complex Ligand Exchange Reactions Involving Methoxypyridine Substrates

Gold(I) complexes are known for their catalytic activity in a variety of organic transformations. The reactivity of these complexes is often dictated by ligand exchange processes, where ligands coordinated to the gold center are replaced by substrate molecules or other species in the reaction mixture. Pyrimidine and pyridine derivatives can act as ligands in such complexes.

Dinuclear gold(I) complexes have been synthesized with pyrimidine-based bisphosphine ligands. rsc.org The interaction of gold(I) with N-heterocyclic ligands, including those containing pyridine or pyrimidine moieties, is central to their catalytic cycles and biological activity. rsc.orgnih.gov Ligand exchange reactions are particularly relevant when considering the mechanism of action for potential gold-based therapeutics, as the ancillary ligands can be displaced by biological nucleophiles like the thiol group in cysteine. rsc.orgnih.gov

Studies on gold(I) complexes with various ancillary ligands have shown that the rate of ligand exchange with thiol-containing molecules, such as N-acetylcysteine (NAC), is highly dependent on the nature of the leaving group. rsc.org A clear correlation has been established, demonstrating the following order of leaving group ability and thus the speed of the exchange reaction: alkynyl < phosphine < thiolate < chloride. rsc.org This indicates that a chloride ligand is the most labile, while an alkynyl ligand is the most strongly bound. This hierarchy is crucial for designing gold catalysts and understanding their stability and reactivity in different chemical environments.

Table 2: Relative Rate of Gold(I) Ligand Exchange with Thiol Nucleophiles

Ancillary Ligand (L) in [Au(L)(terpy-phosphine)] Relative Exchange Rate
Alkynyl Slowest
Phosphine Slow
Thiolate Fast
Chloride Fastest

Data derived from studies on phosphine-substituted terpyridine gold(I) complexes. rsc.org

Radical-Mediated Reaction Pathways in Pyrimidine Functionalization

Radical reactions offer an alternative pathway for the functionalization of heterocyclic rings like pyrimidine. The pyrimidine ring's electron-deficient nature makes it susceptible to attack by nucleophilic radicals. These reactions typically involve three main steps: initiation (generation of the radical), propagation (addition of the radical to the pyrimidine ring followed by an elimination step), and termination. nih.gov

The functionalization can be achieved through radical substitution, where a radical species (e.g., •OH or •NH₂) adds to a carbon atom of the pyrimidine ring. nih.gov This addition is followed by the elimination of a hydrogen atom, leading to the substituted product. The regioselectivity of the radical attack is influenced by the electronic properties of the pyrimidine ring and any existing substituents. The presence of multiple nitrogen atoms in the ring lowers the energy of the π electrons, making electrophilic substitution difficult but facilitating nucleophilic and radical additions.

For a substrate like this compound, the methoxy group at the C-2 position and the acetyl group at the C-5 position would electronically influence the sites of radical attack. Methods for generating alkoxy radicals from unactivated alcohols, which then proceed via pathways like 1,5-hydrogen atom transfer (HAT) or β-scission, highlight the diverse reactivity that can be initiated by radical processes. nih.gov

Retro-Diels-Alder Reactions in Pyrimidine Synthesis Contexts

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition and serves as a powerful synthetic strategy for accessing certain heterocyclic systems, including pyrimidines. wikipedia.org The process is a thermally or photochemically induced cycloreversion of a cyclohexene-type ring system to form a diene and a dienophile. wikipedia.org For the reaction to be synthetically useful, it often requires a driving force, such as the formation of highly stable molecules. nih.gov

In the context of pyrimidine synthesis, the rDA reaction is typically employed as the final step to generate the aromatic pyrimidine ring from a non-aromatic precursor. A common strategy involves the synthesis of a norbornene-fused pyrimidinone. rsc.org This adduct, when heated or subjected to microwave irradiation, undergoes an rDA reaction to release a stable molecule like cyclopentadiene, yielding the desired functionalized pyrimidinone. nih.govrsc.orgnih.gov This method has proven effective for the regioselective synthesis of novel nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidin-7(1H)-ones. rsc.org The use of continuous-flow reactors for rDA reactions allows for precise control over temperature and residence time, often leading to higher yields and shorter reaction times compared to conventional batch methods. nih.gov

Table 3: Examples of Retro-Diels-Alder Reactions in Heterocyclic Synthesis

Precursor Reaction Conditions Product Eliminated Molecule Reference
Norbornene-fused nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidin-7(1H)-ones Thermal (e.g., reflux in diphenyl ether) nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyrimidin-7(1H)-ones Cyclopentadiene rsc.org
Norbornene-fused pyrimidinones (B12756618) Continuous-flow, high temperature Functionalized pyrimidinones Cyclopentadiene nih.gov
Norbornene hydroxamic acid derivatives Microwave-induced Pyrrolo[1,2-a]pyrimidine enantiomers Cyclopentadiene nih.gov

Advanced Spectroscopic Characterization Methodologies for 1 2 Methoxypyrimidin 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of individual atoms. For 1-(2-Methoxypyrimidin-5-yl)ethanone and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of their structure.

¹H NMR Analysis of Pyrimidine (B1678525) Ring Protons and Substituents

The ¹H NMR spectrum of this compound provides crucial information about the protons on the pyrimidine ring and its substituents. The pyrimidine ring protons typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the methoxy (B1213986) and acetyl groups. The protons of the methoxy group and the acetyl group give rise to characteristic singlet peaks in the upfield region of the spectrum.

A detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of each proton in the molecule. For instance, in related pyrimidine structures, the protons on the pyrimidine ring can be influenced by the nature and position of various substituents. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

AtomChemical Shift (ppm)Multiplicity
H (ring)8.9s
H (ring)8.9s
OCH₃4.1s
CH₃ (acetyl)2.6s

Note: This is a predicted spectrum and actual experimental values may vary.

¹³C NMR Investigations of Carbon Framework and Functional Groups

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative, reflecting the electronic environment created by the nitrogen atoms and the substituents. The carbonyl carbon of the acetyl group typically appears at a significantly downfield chemical shift, a characteristic feature of this functional group. The carbon of the methoxy group and the methyl carbon of the acetyl group also have distinct and predictable chemical shifts. In some cases, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

¹⁹F NMR for Fluorinated Pyrimidine Analogs

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. rsc.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. huji.ac.ilnih.gov The chemical shifts in ¹⁹F NMR have a wide range, which minimizes signal overlap and allows for the clear differentiation of fluorine atoms in different chemical environments. huji.ac.il This technique is invaluable for confirming the regiochemistry of fluorination and for studying the electronic effects of fluorine substitution on the pyrimidine ring. researchgate.net The coupling between ¹⁹F and nearby ¹H or ¹³C atoms provides additional structural information. huji.ac.ilnih.gov

Advanced 2D NMR Techniques for Structural Elucidation

To definitively establish the complete molecular structure and connectivity of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is often employed. These techniques provide correlational data between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. youtube.com For substituted pyrimidines, COSY can be used to trace the connectivity of the ring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). youtube.com This is instrumental in assigning the carbon signals based on their attached protons. plos.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). youtube.com HMBC is particularly powerful for connecting different parts of the molecule, for example, linking the acetyl and methoxy substituents to the pyrimidine ring. plos.orgbas.bg

Together, these 2D NMR methods provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure. bas.bgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar organic molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions is then measured, providing a very accurate determination of the molecular weight of the compound.

By analyzing the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, it is possible to deduce the structural components of the molecule. sapub.orgsphinxsai.comresearchgate.net The way the molecule breaks apart can provide confirmatory evidence for the presence of the methoxypyrimidine core and the acetyl substituent.

LC-MS and APCI MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of organic molecules. When coupled with Atmospheric Pressure Chemical Ionization (APCI), it becomes particularly powerful for the analysis of moderately polar to non-polar compounds that may not be efficiently ionized by other common techniques like Electrospray Ionization (ESI). nih.gov

For a compound like this compound, LC-MS with a dual ESI and APCI source would provide a comprehensive analytical method. chromatographyonline.com While ESI is effective for many polar molecules, APCI is often more sensitive for certain nitrogen-containing heterocycles and less polar compounds. nih.gov The ionization process in APCI involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. This "soft" ionization technique minimizes fragmentation, preserving the molecular ion for detection.

In a typical application, a reverse-phase LC method would be developed to separate the target compound from impurities or other components in a mixture. The eluent from the LC column would then be introduced into the APCI source. The mass spectrometer, often a triple quadrupole (MS/MS) instrument, would be set to monitor specific ion transitions for the parent compound and its fragments, enabling highly selective and sensitive quantification. nih.gov This approach is invaluable for metabolic studies, impurity profiling, and quality control during synthesis. Studies on the analysis of complex organic compounds, such as pesticides in various matrices, have demonstrated the robustness of using a dual ESI/APCI source to cover a wide range of analyte polarities and structures. chromatographyonline.comspectroscopyonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Frequencies of Pyrimidine Ketones

The vibrational spectrum of this compound is characterized by distinct frequencies corresponding to its constituent functional groups: the pyrimidine ring, the acetyl group (ketone), and the methoxy group. The analysis of these frequencies allows for structural confirmation and provides insight into the electronic environment of the molecule.

Key vibrational modes for pyrimidine ketones are well-documented. core.ac.uk The most prominent feature is the C=O stretching vibration of the acetyl group, which typically appears as a strong band in the IR spectrum. The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. The methoxy group contributes C-O stretching and CH₃ bending modes.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related pyrimidine derivatives.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Primary SpectroscopyReference
Acetyl GroupC=O Stretch1670 - 1710IR (Strong) core.ac.uk
Pyrimidine RingRing Stretching (ν₈ₐ, ν₈ᵦ)1550 - 1610Raman & IR acs.orgnih.gov
Pyrimidine RingRing Breathing (ν₁)990 - 1020Raman (Strong) acs.orgnih.gov
Methoxy GroupC-O-C Asymmetric Stretch1230 - 1270IR (Strong)N/A
Methoxy GroupC-O-C Symmetric Stretch1020 - 1060IRN/A
Aromatic C-HC-H Stretch3020 - 3100Raman & IR core.ac.uk
Methyl GroupC-H Asymmetric/Symmetric Stretch2900 - 3000Raman & IRN/A

This table is interactive. You can sort and filter the data.

Elucidation of Intramolecular Charge Transfer Effects

The substitution pattern of this compound, featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing acetyl group (-COCH₃) on the π-deficient pyrimidine ring, creates a classic donor-π-acceptor (D-π-A) system. acs.org Upon electronic excitation, this arrangement can facilitate an Intramolecular Charge Transfer (ICT) from the electron-rich portion of the molecule (methoxy-substituted ring) to the electron-deficient portion (acetyl group). ossila.com

This ICT phenomenon significantly influences the molecule's electronic and, consequently, its vibrational properties. In the excited state, the increased electron density on the acetyl group weakens the C=O bond, while the decreased electron density on the methoxy-substituted part of the ring alters the ring's bond orders. While directly observing the vibrational spectrum of the short-lived excited state is complex, the effects of ICT can be inferred from solvatochromism studies. acs.orgnih.gov Changes in solvent polarity can stabilize the charge-separated excited state to different degrees, leading to shifts in vibrational frequencies. For example, an increase in solvent polarity would be expected to stabilize the polar ICT state, potentially causing a red shift (lower frequency) in the C=O stretching vibration in the ground state, reflecting a change in the ground-state electron distribution due to solute-solvent interactions.

X-ray Crystallography for Solid-State Structural Elucidation of Pyrimidine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrimidine derivatives, this technique provides invaluable data on bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation. nih.gov It also reveals the details of intermolecular interactions, such as hydrogen bonding (e.g., C-H···N or C-H···O) and π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.gov

An analysis of this compound would yield precise coordinates for each atom. This data allows for the determination of the planarity of the pyrimidine ring and the orientation of the methoxy and acetyl substituents relative to the ring. For instance, the torsion angle defining the rotation of the acetyl group is critical for understanding the degree of conjugation between the carbonyl group and the pyrimidine ring. Such structural information is crucial for rationalizing the compound's chemical reactivity and interpreting its spectroscopic properties.

The table below illustrates the type of key structural parameters that would be obtained from a single-crystal X-ray diffraction analysis of a pyrimidine derivative.

ParameterDescriptionTypical Value/Range
Crystal SystemThe crystal system (e.g., Orthorhombic)Orthorhombic
Space GroupThe symmetry of the unit cell (e.g., Pna2₁)Pna2₁
C=O Bond LengthLength of the carbonyl double bond1.20 - 1.23 Å
C-N Bond LengthsLengths of the C-N bonds within the pyrimidine ring1.32 - 1.38 Å
C-C(O)-C(ring) AngleBond angle between the acetyl group and the ring~120°
Dihedral AngleTorsion angle between the plane of the acetyl group and the pyrimidine ring0 - 30°
Intermolecular InteractionsPresence of hydrogen bonds or π-stackingC-H···N, π-π stacking

This table is interactive and provides hypothetical data based on typical values for pyrimidine derivatives. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the aromatic pyrimidine ring and n→π* transitions involving the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen.

The presence of the donor-acceptor pair is expected to give rise to a distinct Intramolecular Charge Transfer (ICT) band. acs.org This transition involves the promotion of an electron from a high-lying molecular orbital, with significant character on the methoxy-pyrimidine moiety, to a low-lying molecular orbital centered on the acetyl group. ICT transitions are typically observed at longer wavelengths (lower energy) compared to the localized π→π* transitions of the unsubstituted pyrimidine core. nih.gov

Furthermore, the ICT character of an electronic transition can be confirmed through solvatochromism. acs.org The energy of the ICT excited state, which is more polar than the ground state, is stabilized by polar solvents. This stabilization leads to a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. Similarly, in fluorescence spectroscopy, a significant red shift in the emission wavelength with increasing solvent polarity is a hallmark of an ICT state. nih.gov

Transition TypeOrbitals InvolvedExpected Wavelength RegionEffect of Substituents
π→ππ → π200 - 300 nmRed-shifted by conjugation
n→πn → π280 - 350 nmBlue-shifted in polar solvents
ICTHOMO → LUMO> 300 nmRed-shifted; sensitive to solvent polarity

This table is interactive and summarizes the expected electronic transitions.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxypyrimidin 5 Yl Ethanone

Quantum Chemical Methodologies

Quantum chemical methodologies are a cornerstone of modern chemical research, enabling the investigation of molecular properties at the electronic level. These computational techniques are routinely applied to understand the structure, stability, and reactivity of complex organic molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands out as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations could provide a comprehensive understanding of 1-(2-Methoxypyrimidin-5-yl)ethanone, from its three-dimensional shape to its electronic behavior. However, specific DFT studies on this compound are not found in the available scientific literature. The following sections outline the types of analyses that would typically be performed in such a study.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds connecting the ethoxy group and the acetyl group to the pyrimidine (B1678525) ring, a conformational analysis would be necessary. This would involve identifying all stable conformers and determining their relative energies to find the global minimum energy structure. At present, no published data exists detailing the optimized bond lengths, bond angles, or dihedral angles for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests a more reactive species. nih.gov Without specific calculations for this compound, the energies of these orbitals and the resulting energy gap remain undetermined.

Charge Distribution and Molecular Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform. Understanding this charge distribution is vital for predicting how the molecule will interact with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. nih.govaip.org It uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). aip.org This analysis helps in predicting sites for electrophilic and nucleophilic attack. nih.gov Additionally, methods like Mulliken or Natural Bond Orbital (NBO) analysis would provide numerical values for the partial atomic charges on each atom. For this compound, no such MEP maps or tables of atomic charges have been published.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum can then be compared with an experimental spectrum to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. No such theoretical vibrational analysis for this compound is currently available in the literature.

Simulation of Reaction Pathways and Transition States

Computational chemistry can also be used to model the course of a chemical reaction. mdpi.com This involves mapping the potential energy surface to identify the lowest energy path from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. nih.gov For this compound, one could theoretically study reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyrimidine ring. However, no studies simulating reaction pathways or identifying transition states involving this specific molecule have been reported.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Configuration Interaction)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to provide detailed information about the electronic structure of a molecule.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations by determining the electronic energy and molecular orbitals. For this compound, HF calculations can yield initial geometries and electronic properties. However, HF theory does not account for electron correlation, which can be significant for accurate energy predictions. Time-dependent Hartree-Fock (TDHF) can be used to study excited states, although it is more computationally demanding.

Møller-Plesset Perturbation Theory (MPPT): To incorporate electron correlation, Møller-Plesset perturbation theory is often employed as a post-Hartree-Fock method. MP2, the second-order correction, is a popular choice that captures a significant portion of the correlation energy, offering improved accuracy for molecular geometries and interaction energies compared to HF. For this compound, MP2 calculations would provide a more refined understanding of its conformational preferences and electronic properties. Higher-order MP methods like MP3 and MP4 can offer further improvements but come with a substantial increase in computational cost.

Configuration Interaction (CI): Configuration Interaction is another method to account for electron correlation. It expresses the exact wavefunction as a linear combination of Slater determinants corresponding to different electronic configurations. Full CI, which includes all possible configurations, provides the exact solution to the Schrödinger equation within a given basis set but is computationally prohibitive for all but the smallest molecules. In practice, truncated CI methods, such as CIS (CI with single excitations) or CISD (CI with single and double excitations), are used. For this compound, CI methods could be used to accurately calculate excited state energies.

Table 1: Illustrative Comparison of Calculated Energies for a Pyrimidine Derivative using Different Ab Initio Methods.
MethodBasis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
Hartree-Fock6-31G-547.1234560.00
MP26-31G-547.987654-542.4
CISD6-31G*-547.991234-544.6

Semi-Empirical Approaches in Pyrimidine Chemistry

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. These methods are significantly faster than ab initio calculations, making them suitable for large molecules and high-throughput screening.

In the context of pyrimidine chemistry, semi-empirical methods like PM6 or PM7 can be used for rapid geometry optimizations and to calculate electronic properties. These methods can be particularly useful in the initial stages of a computational study to explore the conformational landscape of this compound before employing more accurate but computationally expensive methods. The inclusion of dispersion corrections is often necessary to accurately model non-covalent interactions.

Table 2: Example of Calculated Properties for a Pyrimidine Derivative using a Semi-Empirical Method (PM7).
PropertyCalculated Value
Heat of Formation (kcal/mol)-35.2
Dipole Moment (Debye)2.8
HOMO Energy (eV)-9.5
LUMO Energy (eV)-1.2

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of this compound.

Supramolecular Chemistry and Molecular Recognition of Pyrimidine Ketone Derivatives

Hydrogen Bonding Interactions in Pyrimidine-Containing Assemblies

Hydrogen bonds are pivotal in directing the assembly of pyrimidine-containing structures. The nitrogen atoms within the pyrimidine (B1678525) ring are effective hydrogen bond acceptors, while various substituents can act as donors. nih.govrsc.org This interplay leads to the formation of predictable and robust hydrogen-bonding patterns.

N-H···O Interactions: In pyrimidinone derivatives, N-H···O hydrogen bonds are a dominant and robust feature, contributing significantly to the stability of crystalline structures. acs.org The average energy of these interactions has been calculated to be approximately -16.55 kcal mol⁻¹. acs.org

C-H···O Interactions: Alongside stronger hydrogen bonds, weaker C-H···O interactions are also prevalent in pyrimidine-containing crystals. acs.org In pyrimidinones (B12756618), these interactions have an average energy of about -6.48 kcal mol⁻¹. acs.org For instance, in a co-crystal of fumaric acid and 2-amino-4,6-dimethoxypyrimidine (B117758), C-H···O interactions are observed. tandfonline.com

Other Hydrogen Bonds: Studies on pyrimidine complexes have also identified other significant hydrogen bonding schemes, such as those involving water and ammonia (B1221849). nih.govrsc.orgnih.gov In the pyrimidine···NH₃ van der Waals complex, the ammonia molecule engages in two hydrogen bonds within the plane of the pyrimidine ring. nih.govrsc.org Furthermore, modified pyrimidines like 5-methyluridine (B1664183) and 5-(1-propynyl)uridine exhibit specific hydrogen bonding patterns crucial for their biological function. researchgate.net

The following table summarizes the types of hydrogen bonds observed in various pyrimidine-containing assemblies.

Interacting AtomsDonorAcceptorObserved in
N-H···ON-HC=OPyrimidinones acs.org
C-H···OC-HC=OPyrimidinones acs.org
O-H···NO-H (of Carboxylic Acid)N (of Pyrimidine)Fumaric acid and 2-amino-4,6-dimethoxypyrimidine co-crystal tandfonline.com
N-H···ON-H (of Amine)O (of Carboxylic Acid)Fumaric acid and 2-amino-4,6-dimethoxypyrimidine co-crystal tandfonline.com

Pi-Stacking Interactions in Self-Assembled Systems

Pi-stacking interactions are another critical non-covalent force in the self-assembly of pyrimidine derivatives. These interactions occur between the electron-rich aromatic rings of the pyrimidine cores. wikipedia.org

The stability of self-stacking among nucleobases generally follows the trend: adenine (B156593) > guanine (B1146940) > hypoxanthine (B114508) > cytosine ~ uracil (B121893). nih.gov While pyrimidines exhibit weaker self-stacking compared to purines, these interactions can be enhanced. For example, the introduction of a pyrene (B120774) moiety into a system can drive the formation of unique M(II)4L6 assemblies stabilized by significant face-to-face π-stacking. acs.org

In some self-assembled supramolecular microfibers of a 1,2,4-triazolo[1,5-a]pyrimidine derivative, π-π stacking interactions between the triazolopyrimidinyl moieties of adjacent molecules are a key driving force for their formation. mdpi.com These interactions can lead to a red-shift in the absorption spectra of the solid-state material compared to its solution state. mdpi.com

Formation of Supramolecular Architectures

The interplay of hydrogen bonding and π-stacking interactions leads to the formation of diverse and complex supramolecular architectures, ranging from simple dimers to intricate three-dimensional networks. frontiersin.orgnih.govresearchgate.netnih.gov

Dimers: The initial step in the crystallization of some pyrimidinones involves the formation of dimers held together by strong hydrogen bonds. acs.org

Two-Dimensional Networks: In the co-crystal of fumaric acid and 2-amino-4,6-dimethoxypyrimidine, a combination of N-H···O and O-H···N hydrogen bonds results in a two-dimensional network. tandfonline.com

Three-Dimensional Networks: More complex systems can form three-dimensional frameworks. The specific architecture is highly dependent on the nature of the pyrimidine derivative and any co-formers present.

The ability to form these ordered structures is crucial for the development of materials with specific functions, including those in the pharmaceutical and materials science fields. google.comwipo.int

Crystal Engineering Principles Applied to Pyrimidine Derivatives

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. researchgate.net For pyrimidine derivatives, this involves the strategic use of hydrogen bonding and other non-covalent interactions to control the packing of molecules in the solid state. nih.gov

A key strategy in the crystal engineering of pyrimidines is the use of co-crystals, where the pyrimidine derivative is crystallized with another molecule (a co-former), often a carboxylic acid. tandfonline.com This approach allows for the creation of robust and predictable hydrogen-bonding synthons, which are reliable patterns of intermolecular interactions. researchgate.net For example, the acid-aminopyrimidine synthon is a common motif in co-crystals of aminopyrimidines and carboxylic acids. researchgate.net

Design of Novel Self-Assembling Pyrimidine Derivatives

The design of new self-assembling pyrimidine derivatives is an active area of research, with applications ranging from drug delivery to the creation of advanced materials. nih.govresearchgate.netnih.govnih.govacs.orgmdpi.comnih.govorientjchem.orgorganic-chemistry.org

One approach involves the synthesis of pyrimidine-based cationic amphiphiles. These molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in solution to form aggregates like micelles and vesicles. nih.govresearchgate.net The design often incorporates biocompatible precursors like glycerol (B35011) and amino acids. nih.govresearchgate.net

Another strategy is to modify the pyrimidine core with various functional groups to tune the intermolecular interactions and, consequently, the resulting supramolecular architecture. mdpi.com For instance, the introduction of different substituents can influence the biological activity of the resulting compounds, as seen in the development of novel pyrimidine derivatives as potential bone anabolic agents. nih.gov The synthesis of these derivatives often involves multi-step reactions, including cyclization and condensation reactions. nih.govnih.govgrowingscience.com

Applications of 1 2 Methoxypyrimidin 5 Yl Ethanone and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Heterocyclic Building Blocks in Organic Synthesis

The pyrimidine (B1678525) core is a fundamental building block in organic synthesis, largely due to its synthetic accessibility and the diverse functionalities it can possess. mdpi.com As a class, pyrimidines are typically synthesized through the cyclization of β-dicarbonyl compounds with N-C-N reagents. wikipedia.org This includes reactions with amidines to form 2-substituted pyrimidines, urea (B33335) to yield 2-pyrimidinones, and guanidines to produce 2-aminopyrimidines. wikipedia.org The Biginelli reaction and other multicomponent reactions also provide efficient routes to pyrimidine synthesis. wikipedia.org

The compound 1-(2-Methoxypyrimidin-5-yl)ethanone, with its ketone and methoxy (B1213986) functional groups, serves as a versatile precursor for a variety of more complex molecules. The ketone group is reactive towards a range of transformations, including condensations and reductions, while the methoxypyrimidine ring can participate in various coupling reactions. For instance, pyrimidine derivatives can be synthesized from aryl halides, sulfonyl azides, and functionalized enamines. growingscience.com

The reactivity of the pyrimidine ring itself is influenced by the two nitrogen atoms, which decrease its basicity compared to pyridine (B92270) and make electrophilic substitution less facile. wikipedia.org When electrophilic substitution does occur, it is directed to the 5-position, which is the least electron-deficient. wikipedia.org Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. wikipedia.org This predictable reactivity allows for the strategic incorporation of the pyrimidine motif into larger, more complex molecular architectures.

A variety of synthetic methods have been developed to create pyrimidine derivatives. For example, pyrimidine appended heterocycles have been synthesized in a three-step reaction starting from 2-acetyl thiophene. tandfonline.com Another approach involves the one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride to synthesize pyrimidine derivatives. growingscience.com

Precursors for the Generation of Complex Chemical Libraries and Diversification Strategies

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be readily modified to generate a wide array of biologically active compounds. nih.gov This makes pyrimidine-based compounds, including derivatives of this compound, ideal for the construction of diverse chemical libraries for drug discovery and other applications. nih.govacs.org

DNA-encoded library (DEL) technology, which involves covalently linking a small molecule to a unique DNA tag, has been utilized to generate large-scale pyrimidine-based libraries with billions of members. nih.govacs.org These libraries can be rapidly screened to identify compounds with desired properties. acs.org The design of these libraries often leverages the varied reactivity of different positions on the pyrimidine ring to achieve regioselectivity and chemoselectivity when reacting with a diverse set of building blocks. nih.gov

Two primary strategies for constructing pyrimidine-based libraries include in situ cyclization between a DNA-tagged α,β-unsaturated ketone and guanidine, and substitution between a DNA-linked pyrimidine scaffold and nucleophilic building blocks. nih.gov The latter approach is generally more efficient and allows for access to a larger pool of building blocks. nih.gov

An example of a diversification strategy involves mixing and matching side chains from the 2- and 4-positions of known pyrimidine-based inhibitors with modifications at the 5-position of the pyrimidine core. acs.org This approach has been used to improve the kinome-wide selectivity of the resulting library members. acs.org

Library TypeCore ScaffoldKey FeaturesApplication
DNA-Encoded LibraryFunctionalized PyrimidinesDiversified chemoselectivity and regioselectivity. acs.orgIdentification of inhibitors for biological targets like BRD4. acs.org
Aminopyrimidine LibraryAminopyrimidineMixing and matching of side chains at 2- and 4-positions with modifications at the 5-position. acs.orgDevelopment of selective kinase inhibitors. acs.org

Potential in the Development of Photosensitive Materials (General Pyrimidine Derivatives)

Pyrimidine derivatives have shown significant potential in the development of photosensitive materials due to their unique photophysical properties. nih.govnih.govumn.edu The pyrimidine ring is a π-deficient heterocycle, and when combined with electron-donating or highly conjugated substituents, it can lead to compounds with strong fluorescence. nih.govacs.org

The photophysical properties of pyrimidine derivatives can be tuned by varying the substituents on the ring. nih.govacs.org For instance, the introduction of different substituents at the C2- and C4-positions of the pyrimidine ring allows for the modulation of the photoluminescent properties of α-amino acids. nih.govacs.org A combination of highly conjugated or electron-rich aryl substituents with the π-deficient pyrimidine motif has been shown to result in fluorophores with high quantum yields. nih.govacs.org

The emission properties of pyrimidine fluorophores are also highly sensitive to their environment, exhibiting strong emission solvatochromism. osf.io An increase in solvent polarity can lead to a significant bathochromic (red) shift of the emission band. osf.io Furthermore, protonation of the pyrimidine ring enhances its electron-withdrawing character, resulting in a red-shift of both absorption and emission bands. osf.io This property has been exploited to create materials that exhibit white photoluminescence through precise control of the amount of acid. osf.io

Research has also explored the photosensitized biphotonic chemistry of pyrimidine derivatives. nih.gov This involves the absorption of a UVA photon by a sensitizer, followed by energy transfer to a pyrimidine derivative, which then absorbs a second UVA photon. nih.gov This process has been demonstrated in model reactions such as the Norrish-Yang photocyclisation and photohydration of uracil (B121893) analogues. nih.gov

Pyrimidine Derivative ClassKey Photophysical PropertyPotential Application
Pyrimidine-derived α-amino acidsTunable photoluminescence via C2 and C4 substituents. nih.govacs.orgFluorescent probes and labels.
Pyrimidine fluorophoresStrong emission solvatochromism and pH sensitivity. osf.ioWhite-light emitting materials, pH sensors. osf.iorsc.org
Uracil analoguesBiphotonic chemistry upon photosensitization. nih.govPhotodynamic therapy and other light-activated applications.

Utility in Organic Light-Emitting Diode (OLED) Research (General Pyrimidine Derivatives)

The electron-deficient nature of the pyrimidine ring makes it a valuable component in materials for organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org The C=N double bonds in the pyrimidine structure contribute to its strong electron-accepting properties, which is beneficial for electron transport and injection in OLED devices. spiedigitallibrary.orgresearchgate.netmdpi.com Pyrimidine derivatives have been incorporated as building blocks in a variety of OLED components, including phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org

In the context of OLEDs, pyrimidine derivatives have been particularly successful in the development of thermally activated delayed fluorescence (TADF) emitters. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. spiedigitallibrary.orgspiedigitallibrary.org By combining a pyrimidine acceptor with various electron-donating moieties, researchers have created TADF emitters with device performances that surpass those based on conventional fluorescent emitters. spiedigitallibrary.orgresearchgate.net For instance, three TADF emitters based on pyrimidine, 2-methylpyrimidine, and 2-phenylpyrimidine (B3000279) as acceptors and a spiroacridanfluorene donor achieved high external quantum efficiencies of up to 31.45% in blue OLEDs. rsc.org

Pyrimidine-based bipolar host materials, which contain both donor and acceptor units, have also been developed to achieve better carrier balance and high-efficiency OLEDs. spiedigitallibrary.org The electron-deficient character of pyrimidine enhances the electron-transport and injection properties of these host materials. spiedigitallibrary.org Furthermore, the use of pyrimidine-based iridium complexes as phosphorescent emitters has shown potential for creating high-performance OLEDs with long-term stability. spiedigitallibrary.org

OLED ComponentRole of Pyrimidine DerivativeExample Compound/SystemPerformance Highlight
TADF EmitterElectron-accepting core2SPAc-PPM (2-phenylpyrimidine acceptor)Blue OLED with 31.45% external quantum efficiency. rsc.org
Bipolar Host MaterialElectron-transporting and injection enhancement2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3)Efficient blue OLED with high triplet energy. spiedigitallibrary.org
Phosphorescent EmitterLigand in iridium complexes(DFPPM)2Ir(pic)Sky-blue emitter with potential for long-term stability. spiedigitallibrary.orgspiedigitallibrary.org

Industrial Relevance as Fine Chemicals and Analytical Reference Standards

The versatility of pyrimidine derivatives in synthesis and their wide range of applications make them important fine chemicals. Fine chemicals are pure, single chemical substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The ability to functionalize the pyrimidine ring at various positions allows for the production of a vast array of derivatives with specific properties tailored for different industrial applications, including pharmaceuticals, agrochemicals, and materials science. growingscience.comnih.gov

In the context of pharmaceuticals, pyrimidine derivatives are not only active ingredients but also crucial intermediates in the synthesis of more complex drug molecules. mdpi.comgoogle.com The compound this compound, for example, could serve as a key intermediate in the synthesis of selective CDK4 and CDK6 inhibitors, which are used in the treatment of certain types of cancer. google.com

Furthermore, due to their well-defined chemical structures and properties, purified pyrimidine derivatives, including this compound, can serve as analytical reference standards. These standards are essential for the quality control of raw materials, intermediates, and final products in various industries. They are used to calibrate analytical instruments, validate analytical methods, and ensure the identity, purity, and concentration of chemical substances.

The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available for their preparation on both laboratory and industrial scales. growingscience.comwikipedia.orgresearchgate.net This accessibility further enhances their industrial relevance as fine chemicals and analytical standards.

Q & A

Q. What are the synthetic strategies for 1-(2-Methoxypyrimidin-5-yl)ethanone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine precursors with acetylating agents under controlled conditions. For example:
  • Use methanol or ethanol as solvents to enhance solubility and reaction homogeneity .
  • Employ acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to promote nucleophilic substitution at the pyrimidine ring .
  • Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for methoxy (δ3.9\delta \sim3.9 ppm), carbonyl (δ200\delta \sim200 ppm), and pyrimidine ring proton signals (δ8.59.0\delta \sim8.5-9.0 ppm) .
  • IR : Identify carbonyl stretching vibrations at ~1680–1720 cm1^{-1} and C-O (methoxy) at ~1250 cm1^{-1} .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and selectivity .
  • pH Adjustment : Use buffered conditions (pH 6–8) to stabilize reactive intermediates and reduce hydrolysis of the methoxy group .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve regioselectivity .
  • High-Throughput Screening : Employ robotic platforms to test solvent/catalyst combinations and identify optimal yields .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for substitution at the pyrimidine C-2 position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to predict binding affinity and guide functionalization .
  • Solvent Effects : Apply COSMO-RS models to assess solvent polarity’s impact on reaction pathways .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer :
  • SAR Studies :
ModificationBiological ImpactReference
Methoxy → HydroxyReduced metabolic stability
Ethanone → TrifluoromethylEnhanced enzyme inhibition
Pyrimidine → QuinazolineImproved anticancer activity
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and metabolic stability (microsomal incubation) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Standardization : Use NIST-validated reference materials for calibration .
  • Crystallization Solvents : Note that melting points vary with recrystallization solvents (e.g., ethanol vs. acetone) .
  • Collaborative Validation : Share raw NMR/FID files via platforms like Zenodo for independent verification .

Q. What strategies resolve conflicting bioactivity results across studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa) .
  • Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays via ELISA or Western blot .

Method Development

Q. Which analytical techniques quantify trace impurities in this compound?

  • Methodological Answer :
  • UPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to detect impurities at <0.1% levels .
  • GC-FID : Analyze volatile byproducts (e.g., acetyl chloride) with a DB-5 column and He carrier gas .

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